alpha-Pinene

Beschreibung

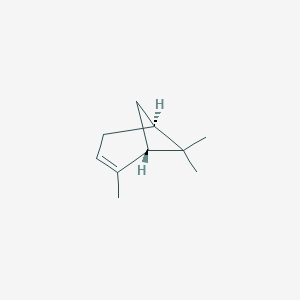

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWFGVWFFZKLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-66-4 | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026501 | |

| Record name | alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP) | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1) | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent liquid, COLORLESS, MOBILE LIQUID | |

CAS No. |

80-56-8, 25766-18-1, 2437-95-8 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pinene resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25766-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-α-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(3.1.1)hept-2-ene, 2,6,6-trimethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025766181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(3)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-pin-2(3)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67 °F (NTP, 1992), -62.5 °C | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Alpha-Pinene: A Technical Guide for Researchers

Abstract

Alpha-pinene, a bicyclic monoterpene abundant in nature, is emerging as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its protective effects on the nervous system. Synthesizing data from preclinical in vitro and in vivo studies, we delineate its role in mitigating oxidative stress, neuroinflammation, and apoptosis—three critical pillars of neurodegeneration. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive mechanistic overview and practical experimental methodologies to investigate and harness the therapeutic potential of this compound.

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A confluence of cellular stressors, notably oxidative stress, chronic neuroinflammation, and programmed cell death (apoptosis), drives this pathological cascade. This compound, a primary constituent of pine resin and various essential oils, has garnered significant scientific interest due to its ability to traverse the blood-brain barrier and modulate these core neurodegenerative processes.[1] This guide will dissect the intricate cellular and molecular mechanisms underpinning the neuroprotective actions of this compound, providing a robust framework for future research and therapeutic development.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective efficacy stems from its ability to concurrently target multiple pathological pathways. The subsequent sections will elucidate these mechanisms, supported by experimental evidence.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key instigator of neuronal damage. This compound has been shown to fortify the brain's antioxidant capacity through several key actions.[2]

Mechanism of Action:

This compound bolsters the endogenous antioxidant system by upregulating the expression and activity of key antioxidant enzymes.[3] This includes superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][4] Concurrently, it elevates the levels of reduced glutathione (GSH), a critical intracellular antioxidant, while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[5][6] A pivotal pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][7] this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes.[3][8]

Quantitative Effects of this compound on Oxidative Stress Markers

| Marker | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| SOD Activity | Ketamine-induced mouse model | 100 mg/kg | Significant increase in hippocampal and cortical SOD activity | [4] |

| CAT Activity | Ketamine-induced mouse model | 100 mg/kg | Significant increase in hippocampal and cortical CAT activity | [4] |

| GSH Levels | Ketamine-induced mouse model | 100 mg/kg | Significant increase in cortical GSH levels | [4] |

| MDA Levels | 6-OHDA-induced rat model of Parkinson's | 100 and 200 mg/kg | Significant decrease in hippocampal and striatal MDA levels | [6] |

| Nrf2 | Cisplatin-induced reproductive toxicity in rats | 5 and 10 mg/kg | Induction of Nrf2 pathway | [9] |

Modulation of Neuroinflammation

Chronic inflammation in the central nervous system, or neuroinflammation, is a hallmark of many neurodegenerative diseases. It involves the activation of glial cells (microglia and astrocytes) and the subsequent release of pro-inflammatory mediators. This compound demonstrates potent anti-inflammatory properties within the brain.[10]

Mechanism of Action:

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. By inhibiting the activation and nuclear translocation of NF-κB, this compound effectively downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5][11][13] This reduction in inflammatory mediators helps to create a more favorable environment for neuronal survival and function.

Signaling Pathway: this compound's Anti-Inflammatory Action

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.

Quantitative Effects of this compound on Inflammatory Markers

| Marker | Model System | This compound Dose | Observed Effect | Reference |

| TNF-α | Rat model of focal cerebral ischemia-reperfusion | 100 mg/kg | Significant decrease in gene and protein expression in hippocampus, cortex, and striatum | [13] |

| IL-1β | Rat model of focal cerebral ischemia-reperfusion | 100 mg/kg | Significant decrease in gene and protein expression in hippocampus, cortex, and striatum | [13] |

| NF-κB | Alzheimer's disease rat model | 50 mg/kg | Reduced mRNA expression in the hippocampus | [11] |

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to the neuronal loss seen in neurodegenerative conditions. This compound has been shown to interfere with the apoptotic cascade, promoting cell survival.

Mechanism of Action:

This compound modulates the expression of key proteins in the Bcl-2 family, which are central to the intrinsic apoptotic pathway. It has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[10][13] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis.

Signaling Pathway: this compound's Anti-Apoptotic Action

Caption: this compound modulates the Bax/Bcl-2 ratio to inhibit apoptosis.

Quantitative Effects of this compound on Apoptotic Markers

| Marker | Model System | This compound Dose | Observed Effect | Reference |

| Bax mRNA | Rat model of focal cerebral ischemia-reperfusion | 100 mg/kg | Downregulation of pro-apoptotic Bax mRNA expression | [13] |

| Bcl-2 mRNA | Rat model of focal cerebral ischemia-reperfusion | 100 mg/kg | Upregulation of anti-apoptotic Bcl-2 gene expression | [13] |

| Bax/Bcl-2 Ratio | U87MG human glioblastoma cells | 25 µM and 50 µM CCM (containing α-pinene) | Significant increase in Bax:Bcl-2 ratio (pro-apoptotic in this cancer model context) | [14] |

Modulation of Neurotrophic Factors and Cholinergic System

Beyond its direct effects on cellular stress pathways, this compound also influences neurotrophic support and neurotransmitter systems.

Mechanism of Action:

This compound has been shown to enhance the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway.[8][15][16] BDNF is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. By activating this pathway, this compound promotes neuronal resilience and cognitive function. Additionally, this compound exhibits inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] By inhibiting AChE, this compound increases the availability of acetylcholine in the synapse, which is beneficial in conditions like Alzheimer's disease where cholinergic deficits are prominent.[5][11]

Quantitative Effects of this compound on Neurotrophic and Cholinergic Markers

| Marker | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| BDNF | Kainic acid-induced memory impairment in rats | 50 mg/kg/day | Significantly reversed the KA-induced decrease in hippocampal BDNF levels | [15][16] |

| p-CREB | Kainic acid-induced memory impairment in rats | 50 mg/kg/day | Significantly reversed the KA-induced decrease in hippocampal phosphorylated CREB levels | [15][16] |

| AChE Inhibition | In vitro (bovine erythrocytes) | IC50 of 660 ± 40 μM | Inhibitory activity against acetylcholinesterase | [17] |

Experimental Protocols

To facilitate further research into the neuroprotective mechanisms of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

Workflow for In Vitro Neuroprotection Assessment

Caption: A generalized workflow for assessing the neuroprotective effects of this compound in vitro.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2-24 hours.

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂) for a specified duration.

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

Protocol:

-

Seed neuronal cells in a 96-well black, clear-bottom plate and treat with this compound and a neurotoxic agent as described for the MTT assay.

-

After treatment, wash the cells twice with warm phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS to remove the excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Western Blot Analysis for Protein Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bax, Bcl-2, p-CREB, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically.

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing 140 µL of phosphate buffer (pH 8.0).

-

Add 20 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 1%).

-

Add 20 µL of AChE solution (from electric eel or bovine erythrocytes) and incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity).

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to simultaneously combat oxidative stress, quell neuroinflammation, inhibit apoptosis, and positively modulate neurotrophic and neurotransmitter systems makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on several key areas. Elucidating the precise molecular targets of this compound within these signaling pathways will be crucial for a complete understanding of its mechanism of action. More comprehensive in vivo studies in various animal models of neurodegeneration are needed to validate the promising preclinical data and to establish optimal dosing and treatment regimens. Furthermore, exploring the synergistic effects of this compound with other neuroprotective compounds could lead to the development of novel and more effective therapeutic strategies. The investigation of advanced drug delivery systems to enhance the bioavailability and targeted delivery of this compound to the brain also represents a promising avenue for translating its therapeutic potential into clinical applications.

References

- Khoshnazar, M., Parvardeh, S., & Bigdeli, M. R. (2020). This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. Journal of Stroke and Cerebrovascular Diseases, 29(8), 104977. [Link]

- Salehi, B., et al. (2021). Recent studies on pinene and its biological and pharmacological activities. Phytotherapy Research, 35(11), 6106-6126. [Link]

- Khoshnazar, M., Parvardeh, S., & Bigdeli, M. R. (2020). This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion.

- Salehi, B., et al. (2019).

- Khan-Mohammadi-Khorrami, M. K., Asle-Rousta, M., Rahnema, M., & Amini, R. (2022). Neuroprotective effect of this compound is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model. Journal of Biochemical and Molecular Toxicology, 36(5), e23006. [Link]

- Khan-Mohammadi-Khorrami, M. K., Asle-Rousta, M., Rahnema, M., & Amini, R. (2022). Neuroprotective effect of this compound is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model.

- Khan-Mohammadi-Khorrami, M. K., Asle-Rousta, M., Rahnema, M., & Amini, R. (2022).

- Satou, T., et al. (2022). Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants. Molecules, 27(20), 7029. [Link]

- Bonesi, M., et al. (2009). Acetylcholinesterase and butyrylcholinesterase inhibitory activity of Pinus species essential oils and their constituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1027-1032. [Link]

- Hashemi, P., & Ahmadi, S. (2023). This compound moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus. Frontiers in Molecular Neuroscience, 16, 1202232. [Link]

- Hashemi, P., & Ahmadi, S. (2023). This compound moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus. Frontiers in Molecular Neuroscience, 16. [Link]

- Hashemi, P., & Ahmadi, S. (2023). This compound moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus.

- Khoshnazar, M., Parvardeh, S., & Bigdeli, M. R. (2020). This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. OUCI. [Link]

- Mahmoodi Atabaki, M., Ghotbeddin, Z., & Tabandeh, M. R. (2025).

- Hashemi, P., & Ahmadi, S. (2023). This compound ameliorates memory deficits in 3-nitropropionic acid-induced rat model of Huntington's disease.

- Al-Snafi, A. E. (2024). Neuroprotective effects of this compound against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status. IBRO Neuroscience Reports, 16, 133-143. [Link]

- Ahmadi, S., & Hashemi, P. (2023). This compound Ameliorates Memory Deficits in 3-Nitropropionic Acid-Induced Rat Model of Huntington's Disease. Neurochemical Research, 48(4), 1147-1157. [Link]

- Goudarzi, S., & Rafieirad, M. (2017). Evaluating the effect of α-pinene on motor activity, avoidance memory and lipid peroxidation in animal model of Parkinson disease in adult male rats. Research Journal of Pharmacognosy, 4(2), 53-63. [Link]

- Bonesi, M., et al. (2009). Acetylcholinesterase and butyrylcholinesterase inhibitory activity of Pinus species essential oils and their constituents. CiteSeerX. [Link]

- Rojas, L. B., et al. (2020). The Acetylcholinesterase inhibitory activity of α- and ß-pinene enantiomers mixtures.

- Al-Snafi, A. E. (2024). Neuroprotective effects of this compound against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status.

- Liu, J. J., et al. (2025). The levels of TNF-α (a), IL-1β (B), and IL-6 (C) in mouse brain tissues quantified by ELISA.

- The Coding Train. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

- CyVerse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.

- Politeo, O., Jukic, M., & Milos, M. (2020). The Acetylcholinesterase inhibitory activity of α- and ß-pinene enantiomers mixtures.

- Cirrik, S., et al. (2025). α-pinene triggers oxidative stress and related signaling pathways in A549 and HepG2 cells.

- GraphViz Examples. (n.d.). Simple Graph. [Link]

- Porres-Martínez, M., et al. (2016). In Vitro Neuroprotective Potential of the Monoterpenes α-pinene and 1,8-cineole Against H2O2-induced Oxidative Stress in PC12 Cells. Zeitschrift für Naturforschung C, 71(5-6), 191-199. [Link]

- Graphviz. (2024). DOT Language. [Link]

- Khoshnazar, M., et al. (2023). Effect of this compound on neurological deficit scores and infarct volume in rats 1h after MCAO.

- YouTube. (n.d.). Dot Language Graphviz. [Link]

- Demir, S., et al. (2024). This compound neutralizes cisplatin-induced reproductive toxicity in male rats through activation of Nrf2 pathway. International Urology and Nephrology, 56(2), 527-537. [Link]

- Banik, N. L., et al. (2010). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells.

- Chidlow, G., & Wood, J. P. (2012). The ratio of Bax to Bcl-2 measured by Western blot analysis.

- Das, A., et al. (2010). The Bax:Bcl-2 ratio measured by Western blot analysis.

- Banik, N. L., et al. (2011). Western blotting for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol in SK-N-BE2 and SH-SY5Y cells.

- Long, D. A., et al. (2019). Inflammatory markers. ELISA results of IL-1β (A), TNF-α (B) and IL-10 (C) levels in the prefrontal cortex and hippocampus (D-F).

- Lambertsen, K. L., et al. (2020). Characterization of the TNF and IL-1 systems in human brain and blood after ischemic stroke.

Sources

- 1. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. In vitro neuroprotective potential of the monoterpenes α-pinene and 1,8-cineole against H2O2-induced oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of this compound against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of this compound is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound neutralizes cisplatin-induced reproductive toxicity in male rats through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effect of alpha‐pinene is mediated by suppression of the TNF‐α/NF‐κB pathway in Alzheimer's disease rat model | Semantic Scholar [semanticscholar.org]

- 13. This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

The Enantioselective Bioactivities of α-Pinene: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Chirality as a Determinant of Biological Function

In the realm of natural products, the stereochemistry of a molecule is a critical determinant of its biological activity. The subtle yet profound difference between non-superimposable mirror images, or enantiomers, can lead to vastly different pharmacological outcomes. This guide provides an in-depth technical exploration of the distinct biological activities of the two enantiomers of α-pinene, (+)-α-pinene and (-)-α-pinene. As researchers and drug development professionals, understanding these enantioselective differences is paramount for harnessing the full therapeutic potential of this versatile monoterpene. This document moves beyond a simple recitation of facts, offering a causal analysis of experimental choices and a self-validating framework for the described protocols, thereby providing a robust foundation for future research and development endeavors.

Introduction to α-Pinene and its Enantiomers

α-Pinene is a bicyclic monoterpene ubiquitously found in the essential oils of many plants, particularly coniferous trees like pine and fir.[1] It exists as two enantiomers: (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene. While the (+)-isomer is more prevalent in North American pine species, the (-)-enantiomer is more common in European varieties.[1] These molecules share the same chemical formula and connectivity but differ in their three-dimensional arrangement, a difference that dictates their interaction with chiral biological targets such as enzymes and receptors.

Antimicrobial Activities: A Tale of Enantioselective Specificity

The antimicrobial properties of α-pinene have been a subject of significant investigation, with studies revealing a striking degree of enantioselectivity that, at times, presents conflicting results, underscoring the complexity of microbial interactions.

Evidence for the Dominance of (+)-α-Pinene

A comprehensive study evaluating the antimicrobial activities of pinene isomers and enantiomers against a panel of bacteria and fungi demonstrated that only the positive enantiomers of both α- and β-pinene exhibited antimicrobial activity.[2][3] In this research, the minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) were determined, confirming the microbicidal activity of the (+)-enantiomers against all tested microorganisms, with MIC values ranging from 117 to 4,150 µg/mL.[3] Conversely, the negative enantiomers showed no antimicrobial activity at concentrations up to 20 mg/mL.[2][3]

Time-kill curve analysis further illuminated the potent fungicidal action of (+)-α-pinene against Candida albicans, achieving 100% inoculum death within 60 minutes.[2][4] The bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA) was observed after 6 hours.[2][4] Furthermore, (+)-α-pinene demonstrated synergistic activity with ciprofloxacin against MRSA, highlighting its potential in combinatorial antimicrobial strategies.[2][3] The study also pointed to the inhibition of phospholipase and esterase activities, particularly in Cryptococcus neoformans, and the prevention of C. albicans biofilm formation as potential mechanisms of action.[2][4]

Contrasting Evidence Suggesting the Efficacy of (-)-α-Pinene

In contrast, another study reported that the (-)-enantiomer of α-pinene was more effective against 18 out of 25 different bacteria tested.[5] The same study found that 19 out of 20 Listeria monocytogenes strains were more susceptible to the (+)-isomer, and two of three filamentous fungi were also more affected by the (+)-enantiomer.[5] These divergent findings suggest that the enantioselective antimicrobial activity of α-pinene may be species- and even strain-dependent. The differing methodologies and microbial strains used across studies likely contribute to these varied outcomes.

Comparative Antimicrobial Activity Data

| Enantiomer | Target Microorganism | Reported Activity | Reference |

| (+)-α-Pinene | Candida albicans | Fungicidal (100% kill in 60 min) | [2][4] |

| Cryptococcus neoformans | Antifungal, Inhibition of phospholipase and esterase | [2] | |

| MRSA | Bactericidal (after 6 hours), Synergistic with ciprofloxacin | [2][3] | |

| Various bacteria & fungi | Microbicidal (MIC 117-4,150 µg/mL) | [3] | |

| (-)-α-Pinene | Various bacteria (18 of 25) | More effective than (+)-enantiomer | [5] |

| Various bacteria & fungi | No antimicrobial activity detected (up to 20 mg/mL) | [2] |

Anti-inflammatory Effects: A Clearer Picture of Enantioselectivity

The anti-inflammatory properties of α-pinene enantiomers have been investigated in the context of osteoarthritis, with studies in human chondrocytes revealing a distinct advantage for the (+)-enantiomer.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Research has shown that (+)-α-pinene is a potent inhibitor of interleukin-1β (IL-1β)-induced inflammatory and catabolic pathways in human chondrocytes.[6][7] Specifically, (+)-α-pinene was more effective than (-)-α-pinene at inhibiting the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK).[6][7] This inhibition, in turn, leads to a reduction in the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS) and catabolic genes like matrix metalloproteinase-1 (MMP-1) and MMP-13.[6][7] The suppression of NF-κB activation by (+)-α-pinene was demonstrated through the reduced phosphorylation of its inhibitory subunit, IκB-α.[7]

Workflow for Assessing Anti-inflammatory Activity in Chondrocytes

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of (+)-α-pinene.

Antitumor and Neuroprotective Activities

While research into the antitumor and neuroprotective effects of α-pinene is promising, many studies do not differentiate between the enantiomers, presenting an area ripe for further investigation.

Antitumor Potential

α-Pinene has demonstrated antitumor activity against various cancer cell lines, including T-cell tumors and hepatocellular carcinoma. [8][9][10]In T-cell tumor cell lines, α-pinene inhibited proliferation, induced mitochondrial dysfunction and reactive oxygen species accumulation, and inhibited the nuclear translocation of NF-κB p65, leading to apoptosis. [8]A derivative of α-pinene was shown to arrest the growth of hepatoma cells in the S phase and induce apoptosis. [9]Synergistic anticancer effects have also been observed when α-pinene is combined with paclitaxel in non-small cell lung carcinoma models. [11][12]Future studies should focus on elucidating the enantioselective nature of these antitumor effects.

Neuroprotective Effects

α-Pinene has been shown to exert neuroprotective effects in various models of neurological disorders. It has demonstrated anti-inflammatory and anti-apoptotic activities in a rat model of focal cerebral ischemia-reperfusion. [13][14]In a mouse model of schizophrenia, α-pinene mitigated oxidative damage and cognitive deficits. [15]Furthermore, in a rat model of Alzheimer's disease, α-pinene was found to strengthen the antioxidant system, prevent neuroinflammation, and improve spatial learning and memory. 16-α-Pinene has been identified as a positive modulator of GABA-A receptors, acting at the benzodiazepine binding site, which may contribute to its neuroprotective and anxiolytic effects. [1]

Pharmacokinetics and Bioavailability

α-Pinene is highly bioavailable, with approximately 60% pulmonary uptake in humans, followed by rapid metabolism or redistribution. [1]Toxicokinetic studies in rats suggest that the absorption of α-pinene via inhalation is similar for both enantiomers. [17]This indicates that any observed differences in biological activity are likely due to stereoselective interactions at the target site rather than differences in systemic exposure.

Detailed Experimental Protocols

Determination of Minimal Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

(+)-α-Pinene and (-)-α-Pinene

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Microbial suspension standardized to 0.5 McFarland

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each α-pinene enantiomer in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect microbial growth.

-

In a 96-well plate, perform serial two-fold dilutions of each enantiomer in the appropriate growth medium.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in medium without α-pinene) and a negative control (medium only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the α-pinene enantiomer at which there is no visible growth.

Western Blot Analysis of IκB-α Phosphorylation

This protocol is used to detect and quantify the phosphorylation of IκB-α, a key event in the activation of the NF-κB pathway.

Materials:

-

Human chondrocytes

-

IL-1β

-

(+)-α-Pinene and (-)-α-Pinene

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-IκB-α, anti-total-IκB-α, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed human chondrocytes in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of (+)-α-pinene or (-)-α-pinene for a specified time (e.g., 1 hour).

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-IκB-α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total IκB-α and a loading control (e.g., β-actin) to normalize the results.

Conclusion and Future Directions

The biological activities of α-pinene are significantly influenced by its stereochemistry. While (+)-α-pinene appears to be the more potent enantiomer in terms of anti-inflammatory and, in some studies, antimicrobial effects, the picture is not entirely clear-cut, particularly for its antimicrobial properties. The conflicting reports on antimicrobial activity warrant further investigation using standardized methodologies and a broader range of microbial species and strains.

For drug development professionals, these findings underscore the importance of using enantiomerically pure compounds to ensure optimal efficacy and to avoid potential off-target effects or reduced activity from the other enantiomer. Future research should systematically evaluate the enantiomers of α-pinene in various disease models, including cancer and neurodegenerative disorders, to fully elucidate their therapeutic potential. A deeper understanding of the molecular interactions between each enantiomer and its biological targets will be crucial for the rational design of novel therapeutics based on the α-pinene scaffold.

References

- da Silva, A. C. R., Lopes, P. M., de Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 17(6), 6305–6316. [Link]

- Lis-Balchin, M., Ochocka, R. J., Deans, S. G., Asztemborska, M., & Hart, S. (1999). Differences in Bioactivity between the Enantiomers of α-Pinene. Journal of Essential Oil Research, 11(3), 393-397. [Link]

- Nascimento, K. S. D., Araújo, A. A. S., & Almeida, J. R. G. S. (2020). Potential Antibacterial Action of α-Pinene. MDPI. [Link]

- Rufino, A. T., Ribeiro, M., Judas, F., Salgueiro, L., Cavaleiro, C., & Mendes, A. F. (2014). Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity.

- Rufino, A. T., Ribeiro, M., Judas, F., Salgueiro, L., Cavaleiro, C., & Mendes, A. F. (2014). Anti-inflammatory and Chondroprotective Activity of (+)-α-Pinene: Structural and Enantiomeric Selectivity.

- da Silva, A. C. R., Lopes, P. M., de Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers.

- Barak, T. H., Karaca, B., Servi, H., Ertekin, S. K., & Eryilmaz, M. (2021). Structural formulas of α-pinene and β-pinene enantiomers.

- Hazar, S., & Üstündağ, Ü. (2018). Anti-inflammatory and Hypoglycemic Activities of Alpha-pinene. Marmara Pharmaceutical Journal, 22(4), 594-601. [Link]

- Judzentiene, A., & Stankeviciene, D. (2021). Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season. Plants, 10(4), 748. [Link]

- da Silva, A. C. R., Lopes, P. M., de Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological activities of α-pinene and β-pinene enantiomers. Molecules, 17(6), 6305–6316. [Link]

- Jo, H., Kim, D. H., Lee, S. H., Park, S., & Kim, Y. (2024). Antitumor activity of α-pinene in T-cell tumors. Journal of Applied Toxicology, 44(1), 103-115. [Link]

- Inoue, O., Akasaka, S., & Yoshikawa, M. (2001). Estimation of a-pinene absorption in the Japanese resident based on toxicokinetic analysis in rats by inhalation exposure. Journal of Health Science, 47(5), 445-451. [Link]

- Chen, W., Liu, Y., Li, M., Mao, J., Zhang, L., Huang, R., Jin, X., & Ye, L. (2020). Anti-tumor activities and mechanism study of α-pinene derivative in vivo and in vitro. Cancer Chemotherapy and Pharmacology, 85(2), 367–377. [Link]

- Semantic Scholar. (n.d.). Biological Activities of α-Pinene and β-Pinene Enantiomers. [Link]

- Salehi, B., Upadhyay, S., Erdogan Orhan, I., Kumar, A., & Sharopov, F. (2019).

- Wikipedia. (2024). α-Pinene. [Link]

- Encyclopedia.pub. (2022). α- and β-Pinene. [Link]

- National Institute of Environmental Health Sciences. (2018).

- Labstat. (2023).

- Goudarzi, M., & Rafieirad, M. (2023). Neuroprotective effects of this compound against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status. Journal of Biosciences, 48(1), 1-11. [Link]

- Khoshnazar, M., Parvardeh, S., & Bigdeli, M. R. (2020). This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. Journal of Stroke and Cerebrovascular Diseases, 29(8), 104977. [Link]

- Khoshnazar, M., Parvardeh, S., & Bigdeli, M. R. (2020). Effect of this compound on neurological deficit scores and infarct volume in rats 1h after MCAO.

- Khan-Mohammadi-Khorrami, S., Zare, M., & Aboutaleb, N. (2022). Neuroprotective effect of this compound is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model. Journal of Biochemical and Molecular Toxicology, 36(4), e23000. [Link]

- Khoshnazar, M., Parvardeh, S., & Bigdeli, M. R. (2020). This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion.

Sources

- 1. α-Pinene - Wikipedia [en.wikipedia.org]

- 2. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antitumor activity of α-pinene in T-cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-tumor activities and mechanism study of α-pinene derivative in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - The terpene with powerful anti-inflammatory and respiratory benefits - biocrates life sciences gmbh [biocrates.com]

- 13. This compound exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effects of this compound against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effect of this compound is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

natural sources and distribution of alpha-pinene isomers

An In-depth Technical Guide to the Natural Sources and Distribution of α-Pinene Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

α-Pinene, a bicyclic monoterpene with the chemical formula C₁₀H₁₆, is one of the most widely distributed terpenoids in the natural world. It exists as two enantiomers, (+)-α-pinene and (–)-α-pinene, which exhibit distinct geographical and species-specific distribution patterns. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the biosynthesis, natural sources, and enantiomeric distribution of α-pinene. We will delve into the factors influencing its concentration in botanical matrices and present detailed methodologies for its extraction and chiral analysis. The objective is to equip professionals with the foundational knowledge and practical protocols required to investigate and harness this versatile natural compound.

Introduction to α-Pinene

α-Pinene is a primary constituent of turpentine and the essential oils of numerous plants, most notably coniferous trees like pine. Structurally, it is a bicyclic alkene featuring a reactive four-membered ring, which contributes to its chemical versatility. Beyond its prevalence, α-pinene is of significant interest to the pharmaceutical, cosmetic, and food industries for its potential therapeutic properties—including anti-inflammatory, antimicrobial, and memory-enhancing effects—and its characteristic fresh, pine-like aroma.

The term 'pinene' encompasses two structural isomers, α-pinene and β-pinene, which differ in the location of their carbon-carbon double bond. In α-pinene, the double bond is endocyclic (within the six-membered ring), whereas in β-pinene, it is exocyclic. This guide focuses exclusively on α-pinene, which is typically more abundant in nature. Crucially, α-pinene is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (1R,5R)-(+)-α-pinene and (1S,5S)-(–)-α-pinene. The

Introduction: The Ecological and Industrial Significance of α-Pinene

An In-Depth Technical Guide to the Alpha-Pinene Biosynthesis Pathway in Coniferous Trees

This compound (α-pinene) is a bicyclic monoterpene that stands as one of the most widely distributed terpenoids in nature.[1][2] It is a primary component of turpentine, the volatile fraction of oleoresin produced by coniferous trees, and is responsible for the characteristic scent of pine forests.[3] Beyond its olfactory properties, α-pinene is a critical molecule in both ecological and industrial contexts. In conifers, it serves as a potent defense mechanism against a wide array of herbivores and pathogens.[3][4][5][6][7][8] The complex oleoresin mixture, rich in α-pinene, acts as a chemical toxin and a physical barrier that can seal wounds and trap invading insects.[5][6]

Industrially, α-pinene is a valuable natural product used extensively in the production of flavorings, fragrances, and fine chemicals.[9][10][11] Furthermore, its high energy density has positioned it as a promising precursor for high-density renewable biofuels, including jet fuel.[12][13] Traditionally, α-pinene is sourced by tapping trees or as a byproduct of the paper pulping industry; however, these methods are often inefficient and resource-intensive.[9][10][11] This has fueled significant interest in understanding its biosynthetic pathway to enable metabolic engineering and sustainable production in microbial systems.[9][13] This guide provides a detailed technical overview of the α-pinene biosynthesis pathway in conifers, its regulation, and the methodologies employed for its study.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to α-Pinene

The synthesis of α-pinene, like all terpenoids, begins with the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are generated through two distinct pathways: the mevalonate (MVA) pathway, typically active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.[14] Monoterpene biosynthesis in conifers predominantly utilizes the MEP pathway within the plastids.[15][16]

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

The first committed step in monoterpene synthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon intermediate, geranyl diphosphate (GPP).[17] This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) , a key branch-point enzyme in terpene biosynthesis.[17]

Conifers have been found to possess multiple types of isoprenyl diphosphate synthases (IDS). For instance, Norway spruce (Picea abies) contains at least two distinct homodimeric GPPS enzymes.[17] One type, PaIDS2, is highly specific for GPP production and its gene transcript levels increase dramatically in response to methyl jasmonate, a signaling molecule for induced defense, suggesting its role in oleoresin formation.[17] Interestingly, some conifers also express bifunctional synthases, such as PaIDS1 in Picea abies, which can produce both GPP (C10) and geranylgeranyl diphosphate (GGPP, C20), the precursor for diterpenes.[18][19] This bifunctionality highlights a metabolic link that could facilitate the coordinated production of both major defensive terpene classes in oleoresin.[18][19]

Cyclization of GPP to the Pinane Skeleton

The final and defining step in the pathway is the complex cyclization of the linear GPP molecule into the bicyclic α-pinene structure. This conversion is catalyzed by a class of enzymes known as monoterpene synthases (mono-TPS) , specifically α-pinene synthase (α-PS) .[3][10]

The reaction mechanism involves the ionization of GPP to a geranyl cation, followed by isomerization to a linaloyl diphosphate intermediate.[1][4][20] Subsequent cyclization forms the characteristic pinane carbocation intermediate. The final step involves the deprotonation of this cation to yield α-pinene.[4]

Stereochemical Control: The Synthesis of (+) and (-) Enantiomers

A critical aspect of α-pinene biosynthesis is its stereochemistry. α-Pinene exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, and their relative abundance is a key determinant of the oleoresin's biological activity and its role in insect-host interactions.[3] Research has definitively shown that these mirror-image molecules are not products of a single, promiscuous enzyme. Instead, they are synthesized by distinct, stereospecific α-pinene synthase enzymes.[3][20] For example, homology-based cloning from loblolly pine (Pinus taeda) successfully isolated separate cDNAs encoding for (+)-α-pinene synthase and (-)-α-pinene synthase.[3] These two enzymes share only 66% amino acid identity, underscoring their evolution as distinct catalysts for producing antipodal products.[3]

Regulation and Anatomical Context

The production of α-pinene in conifers is a tightly regulated process, intricately linked to the tree's defense status and anatomical features. The primary level of control is the transcriptional regulation of terpene synthase genes .[5][7]

Conifers possess both constitutive and inducible defense systems.[7]

-

Constitutive Defense: Pre-formed resin ducts, primarily found in the cortex and needles, store a baseline level of oleoresin, providing an immediate defense barrier.[7]

-

Induced Defense: In response to herbivore attack or pathogen invasion, conifers initiate a massive induced defense response.[5][7] This is characterized by the de novo formation of traumatic resin ducts in the xylem and a significant upregulation of genes encoding key biosynthetic enzymes, including GPPS and various mono-TPSs.[5][7] Signaling molecules like methyl jasmonate and ethylene are implicated in triggering these defense cascades.[5]

Environmental factors also play a role. The emission of volatile monoterpenes like α-pinene from leaves is often dependent on light and temperature, though the stored oleoresin in ducts provides a more stable defense reservoir.[4][21][22]

Methodologies for Pathway Elucidation

Studying the α-pinene biosynthesis pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. The following protocols represent a standard workflow for identifying and characterizing the enzymes involved.

Experimental Workflow: From Gene Discovery to Functional Validation